molecular formula C13H13NO5 B2517935 5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1216199-72-2

5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2517935
CAS No.: 1216199-72-2
M. Wt: 263.249
InChI Key: PDTCBIDUEXUQTH-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy and carboxylic acid functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinoline core or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5,8-dimethoxy-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-14-6-7(13(16)17)12(15)10-8(18-2)4-5-9(19-3)11(10)14/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTCBIDUEXUQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C(C=CC(=C21)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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